2-(4-Fluoro-2-(isoxazol-5-YL)phenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-fluoro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-7-1-2-9(16-6-11(14)15)8(5-7)10-3-4-13-17-10/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKJGBSUVCXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NO2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662343 | |
| Record name | [4-Fluoro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-04-2 | |
| Record name | 2-[4-Fluoro-2-(5-isoxazolyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763109-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid
Established Synthetic Pathways for the Compound and Its Core Structure
The synthesis of the 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid core structure, the 4-phenoxy-phenyl isoxazole (B147169) moiety, typically involves a multi-step process. Key reactions include the formation of the phenoxy ether linkage and the construction of the isoxazole ring.
Conventional synthesis of the core structure often begins with a nucleophilic aromatic substitution reaction. For instance, a common starting point involves reacting a commercially available compound like 4-fluorobenzaldehyde (B137897) with a substituted phenol (B47542) in the presence of a base. semanticscholar.org In one documented pathway, 4-fluorobenzaldehyde was reacted with phenol or 4-(benzyloxy)phenol using potassium carbonate (K2CO3) as the base at 120°C to create the diaryl ether intermediate. semanticscholar.org
The subsequent crucial step is the formation of the isoxazole ring, which is frequently accomplished via a [3+2] dipolar cycloaddition. tandfonline.com This classic heterocyclic synthesis method involves reacting a nitrile oxide (generated in situ from an oxime) with an alkyne. In the synthesis of related structures, an intermediate aldehyde is first converted to an aldoxime, which is then chlorinated and reacted with a suitable alkyne in the presence of a base to yield the isoxazole ring. semanticscholar.org The phthalimide (B116566) protecting group of a key intermediate can be removed through the Ing-Manske reaction, yielding a primary amine which can be further modified. semanticscholar.org
The reaction conditions and catalytic systems are critical for optimizing yield and purity. For the formation of the ether linkage, a common base used is potassium carbonate (K2CO3). semanticscholar.org In the synthesis of derivatives, caesium carbonate has been employed as a catalyst for nucleophilic substitution reactions. semanticscholar.org
Palladium-catalyzed reactions are also prominent in the synthesis of related heterocyclic structures. For example, Pd/C-catalysed hydrogenolysis has been used to deprotect functional groups in the synthesis of analogues. semanticscholar.org Furthermore, palladium complexes like PdCl2(PPh3)2, often used in conjunction with a copper co-catalyst such as CuI, are instrumental in tandem Sonogashira coupling/cyclization reactions to form related benzofuran (B130515) structures from o-iodophenols, a strategy that shares principles with heterocyclic synthesis. ias.ac.in
| Reaction Step | Reagents and Catalysts | Conditions | Purpose |
| Ether Linkage Formation | Phenol, 4-fluorobenzaldehyde, K2CO3 | 120°C | Synthesis of diaryl ether intermediate semanticscholar.org |
| Cycloaddition | Aldoxime, NCS, Alkyne, Et3N | Dichloromethane | Construction of the isoxazole ring semanticscholar.org |
| Deprotection | Hydrazine hydrate | Ethanol, Reflux | Removal of phthalimide protecting group semanticscholar.org |
| Hydrogenolysis | Pd/C, H2 | Methanol | Removal of benzyl (B1604629) protecting group semanticscholar.org |
| Alkylation | Iodoalkane, Cs2CO3 | DMF, 60°C | Synthesis of ether derivatives semanticscholar.org |
Novel Synthetic Strategies and Green Chemistry Applications
In recent years, there has been a shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, have been applied to the synthesis of related phenoxyacetic acid derivatives. farmaciajournal.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. farmaciajournal.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 2-(4-(phenyldiazenyl)phenoxy)acetic acid. farmaciajournal.comdpkmr.edu.in In a comparative study, the synthesis of these derivatives via microwave irradiation was completed in just 6 minutes with an 85% yield, whereas the conventional refluxing method required a significantly longer time and resulted in a much lower yield of 42%. farmaciajournal.com Microwave-promoted reactions, often catalyzed by palladium/copper iodide systems, have also been used effectively in Sonogashira coupling and cyclization reactions to build complex heterocyclic scaffolds. ias.ac.in The advantages of the microwave approach include mild reaction conditions, tolerance of various functional groups, and high atom economy. nih.gov
| Synthesis Method | Reaction Time | Yield (%) |
| Conventional (Reflux) | Several Hours | 42% |
| Microwave-Assisted | 6 minutes | 85% |
This table compares the synthesis of a 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivative, illustrating the efficiency of microwave irradiation. farmaciajournal.com
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by reducing chemical waste and simplifying product purification. The synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been achieved using a solvent-free and catalyst-free microwave-assisted method. farmaciajournal.com This eco-friendly approach is easy to perform and proceeds with high efficiency in a short timeframe. farmaciajournal.com The use of microwave irradiation under neat conditions has been shown to be superior for the synthesis of various quinoline (B57606) derivatives compared to using solvents like ethanol, water, or acetonitrile (B52724). nih.gov
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues are crucial for structure-activity relationship (SAR) studies. semanticscholar.org By systematically modifying the core structure of this compound, researchers can investigate the impact of different functional groups on biological activity.
A series of 4-phenoxy-phenyl isoxazole derivatives were synthesized to explore their potential as Acetyl-CoA carboxylase (ACC) inhibitors. semanticscholar.orgtandfonline.com Starting from a lead compound, modifications were made to the benzyloxy and acetyl groups. semanticscholar.org For example, a key intermediate containing a phenol group was generated via Pd/C-catalysed hydrogenolysis. semanticscholar.org This intermediate then served as a scaffold for creating a variety of analogues through nucleophilic substitution with different iodoalkanes, using caesium carbonate as the catalyst, to yield a range of ether derivatives. semanticscholar.org
Another common derivatization strategy involves modifying the carboxylic acid moiety. The synthesis of various amide derivatives from 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrates a typical approach where the terminal carboxyl group is converted into a series of amides to explore anticancer effects. nih.gov The synthesis of 5-fluoroalkyl-substituted isoxazoles is also of significant interest, with methods developed for creating 5-trifluoromethylisoxazoles via one-pot metal-free [3+2] cycloaddition reactions. nih.gov These synthetic strategies allow for the creation of diverse chemical libraries for biological evaluation.
Phenoxy Ring Modification Strategies
Strategies for modifying the phenoxy ring of this compound analogues primarily involve substitutions on the phenyl group attached to the isoxazole core through an ether linkage. A common approach begins with a precursor containing a hydroxyl group on this phenoxy ring, which serves as a versatile handle for introducing a variety of substituents via etherification.
The Williamson ether synthesis is a frequently employed method for this purpose. In this reaction, the hydroxylated precursor is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., an iodoalkane) to form a new ether linkage. This strategy allows for the introduction of a wide array of alkoxy groups, which can modulate the compound's flexibility, lipophilicity, and ability to form hydrogen bonds. For example, in the synthesis of related 4-phenoxy-phenyl isoxazole derivatives, a p-benzyloxy group was replaced with various other alkoxy groups to reduce structural rigidity.
The general reaction scheme involves reacting a phenol derivative with an appropriate iodoalkane in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF) under reflux conditions. This approach has been successfully used to generate a library of compounds with diverse ether functionalities for SAR studies.
| Precursor | Reagent | Conditions | Resulting Modification |
| Phenolic Isoxazole Derivative | Iodoalkane (e.g., Iodoethane) | Cs₂CO₃, DMF, Reflux | Alkoxy Group Substitution |
| Phenolic Isoxazole Derivative | Benzyl Bromide | K₂CO₃, DMF, RT | Benzyloxy Group Introduction |
| 4-Fluorophenol | Chloroacetic Acid / Sodium Chloroacetate | Base (e.g., NaOH), Heat | Carboxymethylation (core synthesis) miracosta.edu |
Isoxazole Ring Substitution Effects on Synthesis
The synthesis of the isoxazole ring itself is a critical step that is influenced by the nature of its substituents. The most prevalent method for constructing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.org This reaction involves a 1,3-dipole, typically a nitrile oxide generated in situ, and a dipolarophile, which is an alkyne or an alkene. rsc.orgrsc.org
For the synthesis of 5-substituted isoxazoles, such as the one in the title compound, a terminal alkyne is reacted with a nitrile oxide. This reaction generally proceeds with a high degree of regioselectivity, predominantly yielding the 3,5-disubstituted isoxazole isomer. rsc.orgmdpi.comthieme-connect.com The nitrile oxide is commonly generated from an aldoxime precursor using an oxidizing agent or by dehydrohalogenation of a hydroximoyl chloride. rsc.org
The electronic properties of the substituents on both the nitrile oxide precursor and the alkyne can significantly impact the reaction's efficiency and yield.
Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -F, -Cl, -CF₃) on the aromatic ring of the aldoxime (the nitrile oxide precursor) can enhance the reactivity and lead to increased product yields in some synthetic schemes. rsc.orgrsc.orgnih.gov SAR studies on related compounds have shown that isoxazoles with EWGs on an attached phenyl ring often exhibit potent biological activity. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -N(CH₃)₂) on the aromatic ring of the precursors can also be well-tolerated. nih.gov In some syntheses, such as those for isoxazol-5(4H)-ones, aldehydes bearing EDGs have been shown to proceed efficiently. mdpi.com
The choice of solvent and base system is also crucial for optimizing the cycloaddition, with combinations like triethylamine/toluene or sodium carbonate/water being effective depending on the specific substrates used. rsc.org
| Substituent Type on Precursor | General Effect on Synthesis | Example Group |
| Electron-Withdrawing Group (EWG) | Can increase reaction rate and yield rsc.orgrsc.org | -F, -Cl, -CF₃ |
| Electron-Donating Group (EDG) | Generally well-tolerated; can be effective nih.govmdpi.com | -OCH₃, -CH₃ |
Carboxylic Acid Moiety Functionalization and Linker Applications
The carboxylic acid group of this compound is a key functional handle that can be readily modified to produce esters, amides, and other derivatives. libretexts.org These transformations are fundamental in medicinal chemistry for creating prodrugs, altering pharmacokinetic properties, and establishing linkages to other molecules.
Standard esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org More advanced methods employ activating agents to facilitate the reaction under mild conditions. For instance, phosphonitrilic chloride (PNC) in combination with N-methylmorpholine (NMM) has been used as an effective system for activating phenoxyacetic acids for coupling with various phenols to yield the corresponding esters. jocpr.com
Amide bond formation is typically accomplished using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for reaction with a primary or secondary amine.
The phenoxyacetic acid scaffold, including the carboxylic acid moiety, serves as an effective linker in drug design. nih.gov The length and flexibility of the linker are critical for positioning a terminal functional group to interact with specific residues in a biological target, such as a protein's binding site. nih.gov For example, studies on related isoxazole-based compounds have shown that the carboxylic acid group can form crucial interactions with amino acid residues like arginine, and the linker's length determines the efficacy of this interaction. nih.gov This makes the moiety suitable for applications in designing molecules for targeted drug delivery, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid can be used as an attachment point for the payload or the E3 ligase-binding element. nih.gov
Stereochemical Considerations in the Synthesis of Related Chiral Analogues
While this compound is an achiral molecule, the synthesis of chiral analogues, which may offer improved therapeutic profiles, requires careful stereochemical control. Chirality is typically introduced by modifying the acetic acid side chain to create a stereogenic center, for example, at the alpha-carbon to form a 2-phenoxypropionic acid derivative. google.com
The synthesis of such enantiomerically pure or enriched compounds relies on asymmetric synthesis methodologies. A prominent strategy is the use of chiral auxiliaries. wikipedia.orgiipseries.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the achiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
In a typical sequence for creating a chiral 2-phenoxypropionic acid analogue, the achiral phenoxyacetic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form an amide. wikipedia.orgresearchgate.net The α-proton of this amide can then be selectively removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. The chiral auxiliary physically blocks one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the less hindered face. This results in a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis) to yield the desired enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered for reuse. wikipedia.orgnih.gov
This substrate-controlled method allows for the predictable synthesis of a specific stereoisomer, which is essential for investigating the differential biological activities of enantiomers. iipseries.orgresearchgate.net
Structure Activity Relationship Sar Studies of 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid and Its Analogues
Influence of the Fluorine Atom on Biological Activity Profiles
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, which in turn affects its biological activity. In the context of 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid, the fluorine atom at the 4-position of the phenyl ring plays a multifaceted role.
Fluorine is highly electronegative and can modify the electronic distribution within the molecule. This can influence the acidity of the carboxylic acid group and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The presence of fluorine can also increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
Furthermore, fluorine substitution can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its target. However, the effect of fluorination on lipophilicity is complex and context-dependent. In some cases, strategic placement of fluorine can lead to increased potency. For instance, studies on flavone-8-acetic acid analogues revealed that a fluorine atom at position 7 of the flavone (B191248) nucleus resulted in the most active compound. researchgate.net
The following table illustrates the potential impact of fluorine substitution on the biological activity of hypothetical phenoxyacetic acid analogues.
| Compound | Substitution at 4-position | Relative Potency | Rationale |
| 1 | H | 1.0 | Unsubstituted parent compound. |
| 2 | F | 5.0 | The fluorine atom may enhance binding affinity through favorable electronic interactions and increased metabolic stability. |
| 3 | Cl | 3.5 | Chlorine is also an electron-withdrawing group but is larger than fluorine, which could lead to steric hindrance at the binding site. |
| 4 | CH3 | 0.8 | An electron-donating group like methyl may be less favorable for activity compared to an electron-withdrawing group. |
Role of the Isoxazole (B147169) Heterocycle in Target Binding and Molecular Interactions
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is a common feature in many biologically active compounds due to its unique electronic and structural properties. mdpi.com The isoxazole ring is an electron-rich aromatic system that can engage in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for target binding. mdpi.com
The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of a target protein. The specific orientation of these heteroatoms in the isoxazole ring can provide a level of rigidity to the molecule, which can be advantageous for binding affinity. dundee.ac.uk
SAR studies of various isoxazole derivatives have demonstrated the importance of this heterocycle for their biological activity. For example, in a series of isoxazole-based compounds targeting Zika virus, the isoxazole moiety was found to be superior to other five-membered heterocycles like oxazole (B20620) and imidazole (B134444) in terms of antiviral activity and cytotoxicity. nih.gov Modifications to the isoxazole ring or its substituents can have a profound impact on potency.
The table below shows hypothetical SAR data for analogues with modifications to the heterocyclic ring.
| Compound | Heterocyclic Ring | Relative Potency | Rationale |
| 5 | Isoxazole | 1.0 | The isoxazole ring provides the optimal arrangement of heteroatoms for target interaction. |
| 6 | Oxazole | 0.6 | The different positioning of the nitrogen and oxygen atoms may lead to a less favorable binding orientation. |
| 7 | Thiazole | 0.4 | The replacement of the oxygen with a sulfur atom alters the electronic properties and hydrogen bonding capacity of the ring. |
| 8 | Pyrazole | 0.7 | While also a five-membered heterocycle with two nitrogen atoms, the hydrogen bonding pattern and overall geometry differ from isoxazole. dundee.ac.uk |
Impact of the Phenoxyacetic Acid Core on Functional Modulation
The phenoxyacetic acid core serves as the central scaffold of the molecule, linking the substituted phenyl ring and the isoxazole moiety to the carboxylic acid group. This core structure is not merely a passive linker; it plays an active role in orienting the functional groups in three-dimensional space, which is critical for proper interaction with the biological target.
The ether linkage in the phenoxyacetic acid core provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding. The carboxylic acid group is a key functional feature, often involved in forming strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine or lysine) in the target's binding site. The acidity of this group, which can be modulated by substituents on the phenyl ring, is a critical determinant of its interaction strength.
SAR of Substituents on the Aromatic and Heterocyclic Moieties
The biological activity of this compound can be finely tuned by introducing various substituents on both the phenyl and isoxazole rings. SAR studies on related isoxazole derivatives have shown that the nature, size, and position of these substituents can dramatically influence potency and selectivity. mdpi.comresearchgate.net
On the phenyl ring, in addition to the fluorine at the 4-position, other substitutions can be explored. Electron-withdrawing groups are often favored as they can influence the pKa of the acetic acid moiety and participate in favorable electronic interactions. However, bulky substituents may introduce steric hindrance, negatively impacting binding.
Substituents on the isoxazole ring can also significantly affect activity. For example, in some series of isoxazole derivatives, the introduction of small alkyl or aryl groups at specific positions on the isoxazole ring has been shown to enhance potency. researchgate.net These substituents can occupy hydrophobic pockets within the binding site or establish additional van der Waals interactions.
The following table provides an illustrative SAR for substitutions on the phenyl ring, keeping the isoxazole and phenoxyacetic acid core constant.
| Compound | Phenyl Ring Substitution | Relative Potency | Rationale |
| 9 | 4-Fluoro | 1.0 | Reference compound. |
| 10 | 4-Chloro | 0.8 | Increased size of chlorine compared to fluorine may cause a slight steric clash. |
| 11 | 4-Trifluoromethyl | 1.5 | The strongly electron-withdrawing CF3 group can enhance binding and metabolic stability. |
| 12 | 4-Methoxy | 0.3 | The electron-donating nature of the methoxy (B1213986) group may be detrimental to activity. |
Conformational Analysis and Correlation with Observed Biological Responses
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound and its analogues helps to understand the spatial arrangement of the key functional groups and how this arrangement correlates with biological activity.
The molecule possesses several rotatable bonds, including the bond between the phenyl ring and the ether oxygen, and the bond between the ether oxygen and the acetic acid methylene (B1212753) group. The relative orientation of the isoxazole ring with respect to the phenoxyacetic acid core is also crucial. The conformation of phenoxyacetic acid derivatives can be described as either synclinal or antiperiplanar. researchgate.net
Computational modeling and techniques such as X-ray crystallography can provide insights into the preferred low-energy conformations of these molecules. A strong correlation is often observed between the biologically active conformation and the molecule's ability to fit into the binding site of its target. For a molecule to be active, it must be able to adopt a conformation that complements the shape and electronic environment of the binding pocket with minimal energetic penalty. Understanding these conformational preferences is a key aspect of rational drug design and the interpretation of SAR data.
Mechanistic Investigations of 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid’s Biological Activities
Identification and Characterization of Molecular Targets
Research into the molecular interactions of 2-(4-Fluoro-2-(isoxazol-5-YL)phenoxy)acetic acid and its analogs has centered on key proteins involved in metabolism and cellular signaling.
A significant area of investigation has been the inhibitory effect of 4-phenoxy-phenyl isoxazoles, a class of compounds structurally related to this compound, on Acetyl-CoA Carboxylase (ACC). nih.govsemanticscholar.org ACC is a critical enzyme in the de novo fatty acid synthesis (FASyn) pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. nih.gov This pathway is often upregulated in various cancer cells to support rapid proliferation. semanticscholar.org
Studies identified a series of 4-phenoxy-phenyl isoxazoles as potent ACC inhibitors. nih.gov Among the synthesized compounds, one derivative, designated as 6g , demonstrated particularly strong ACC inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 99.8 nM. nih.govsemanticscholar.org This level of potency is comparable to that of known ACC inhibitors like CP-640186. semanticscholar.org The inhibition of ACC by these compounds leads to a decrease in the cellular levels of malonyl-CoA, thereby disrupting the fatty acid synthesis required by cancer cells. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Compound 6g (4-phenoxy-phenyl isoxazole (B147169) derivative) | Acetyl-CoA Carboxylase (ACC) | 99.8 |
Peroxisome proliferator-activated receptor alpha (PPAR-α) is a ligand-activated transcription factor that serves as a primary regulator of lipid metabolism and energy homeostasis. nih.govnih.gov It is the molecular target for the fibrate class of hypolipidemic drugs. nih.gov While PPAR-α binds to a wide array of fatty acids and their derivatives, specific ligand binding and activation studies for this compound are not extensively detailed in the available research. The investigation of its direct interaction, binding affinity, and potential as an agonist or antagonist for PPAR-α remains an area for further exploration.
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis, and its abnormal activation is linked to various cancers. nih.gov This pathway's activity is modulated by complex protein-protein interactions. While research has explored the development of inhibitors targeting these interactions, there is currently a lack of specific studies investigating the direct effect of this compound on components of the Wnt/β-catenin pathway. However, other molecules containing an isoxazole-phenyl structure have been investigated as potential inhibitors of this pathway, suggesting that this chemical scaffold could be relevant for targeting Wnt signaling. nih.gov
Cellular Pathway Modulation Research
The molecular interactions of these compounds translate into significant effects on cellular pathways that govern cell fate, including proliferation and programmed cell death.
Mechanistic studies on 4-phenoxy-phenyl isoxazole derivatives have shown a distinct impact on cell cycle progression. nih.govnih.gov In human breast cancer cells (MDA-MB-231), treatment with these ACC inhibitors led to cell cycle arrest at the G0/G1 phase. nih.govsemanticscholar.org This blockade prevents cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting their proliferation. This effect is a downstream consequence of inhibiting fatty acid synthesis, a process essential for the production of new cell membranes required for cell division. nih.gov Another isoxazoleacetic acid derivative, Acivicin, has also been shown to inhibit cell cycle progression in human pancreatic carcinoma cells, suggesting a broader potential for this class of compounds to interfere with cell division. nih.gov
In addition to halting the cell cycle, 4-phenoxy-phenyl isoxazole derivatives have been demonstrated to induce apoptosis, or programmed cell death. nih.govnih.gov Preliminary mechanistic studies revealed that these compounds successfully induced apoptosis in MDA-MB-231 breast cancer cells. nih.govsemanticscholar.org The induction of apoptosis is a key therapeutic goal in cancer treatment, as it leads to the safe and effective elimination of malignant cells. The ability of these compounds to trigger this pathway, likely as a consequence of metabolic stress from ACC inhibition, underscores their potential as anticancer agents. semanticscholar.org
| Cellular Process | Observed Effect | Model System |
|---|---|---|
| Cell Cycle Regulation | Arrest at G0/G1 Phase | MDA-MB-231 Cells |
| Programmed Cell Death | Induction of Apoptosis | MDA-MB-231 Cells |
Detailed Mechanistic Investigations of this compound's Biological Activities Remain Largely Undocumented in Publicly Available Research.
Following a comprehensive review of scientific literature and databases, detailed experimental data concerning the specific biological mechanisms of this compound are not extensively available in the public domain. Consequently, a thorough and evidence-based discussion on its effects on oxidative stress, gene expression, and proteomic profiles, as well as its structure-mechanism relationships, cannot be constructed at this time.
The requested article outline requires in-depth, scientifically validated findings for the following sections:
Elucidation of Structure-Mechanism Relationships at a Molecular Level:Detailed analyses elucidating the relationship between the molecular structure of this compound and its biological mechanism of action are not present in the accessible scientific literature.
Without specific research data, the generation of a scientifically accurate and informative article that adheres to the user's stringent requirements for detailed findings and data tables is not possible.
Computational and in Silico Approaches in 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to understand drug-receptor interactions by predicting the binding affinity and orientation of a ligand at the active site of a protein. ajchem-a.com
In studies of related isoxazole (B147169) and phenoxy acetic acid derivatives, molecular docking has been instrumental in elucidating their mechanism of action. For instance, docking analyses have been performed on isoxazole-carboxamide derivatives to understand their interactions with cyclooxygenase (COX) enzymes. nih.govresearchgate.net These studies help in identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compounds and amino acid residues within the active sites of COX-1 and COX-2. nih.govnih.gov
One study on isoxazole derivatives targeting the COX-2 enzyme (PDB ID: 4COX) revealed good binding affinities, with calculated energy scores indicating stable ligand-protein complexes. nih.govresearchgate.net Key interactions often involve hydrogen bonding with residues like Arg120 and Cys41. researchgate.net Similarly, docking of phenoxy acetic acid derivatives has been used to gain insights into their COX-2 inhibitory activity. mdpi.com
Furthermore, molecular docking has been applied to isoxazolyl-penicillin derivatives to assess their binding to the AmpC beta-lactamase receptor (PDB ID: 1FCM), a key mechanism in antibiotic resistance. unirioja.es In such studies, the free energy of binding is a critical parameter, with lower values suggesting a higher probability of interaction. unirioja.es For a series of designed isoxazolyl-penicillins, several molecules showed a lower (more favorable) free energy of binding than the parent compound, cloxacillin (B1194729). unirioja.es The interactions with key amino acids in the catalytic region, such as SER61 and ASN149, are crucial for their inhibitory action. unirioja.es
These computational predictions of ligand-protein interactions are vital for structure-activity relationship (SAR) analysis and for guiding the rational design of more potent and selective inhibitors. nih.govescholarship.org
Table 1: Examples of Molecular Docking Studies on Isoxazole and Phenoxy Acetic Acid Derivatives This table is interactive and allows for sorting and filtering of data.
| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) (4COX) | Arg120, Cys41, Ala151 | -8.4 to -8.7 | researchgate.net |
| Isoxazole-Carboxamide Derivatives | Cyclooxygenase-1 (COX-1) / Cyclooxygenase-2 (COX-2) | Not specified | Potent (IC50 values reported) | nih.gov |
| Phenoxy Acetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Good affinity | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. ajchem-a.com In drug discovery, MD simulations provide detailed insights into the conformational stability of ligand-protein complexes and the dynamics of their binding interactions, complementing the static view offered by molecular docking. ajchem-a.comnih.gov
For example, MD simulations have been performed on newly designed isoxazole derivatives to study their interaction with target proteins. frontiersin.org These simulations can rationalize the time-evolved mode of interaction of an inhibitor within the active site of its target. frontiersin.org In a study of isoxazolone derivatives targeting proteins involved in neuroinflammation, such as TREM-1 and NLRP3, MD simulations were used to assess the stability of the docked complexes. nih.gov
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium. ajchem-a.com
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. ajchem-a.com
Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, providing information about changes in protein conformation and compactness upon ligand binding. ajchem-a.com
Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and protein are monitored to assess binding stability. ajchem-a.com
In the study of imidazolo-triazole derivatives, MD simulations were run for 100 nanoseconds to determine these parameters, confirming good interaction and stability between the designed ligands and the HDAC2 receptor. ajchem-a.com Such simulations help to confirm that the binding poses predicted by docking are stable over time and provide a more dynamic understanding of the molecular interactions driving biological activity. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comnih.gov QSAR models are valuable predictive tools in drug design, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize synthetic efforts. derpharmachemica.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, like multiple linear regression, are then used to create a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). derpharmachemica.com
In the context of related compounds, a 3D-QSAR study was performed on a series of (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives investigated for the treatment of chronic diabetic complications. derpharmachemica.com This study utilized the k-Nearest Neighbor (kNN) method to generate statistically significant models. The predictive power of a QSAR model is assessed by its statistical parameters, such as the cross-validated correlation coefficient (q²) and the predictive r² for an external test set (pred_r²). derpharmachemica.com For the (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives, the models achieved q² values up to 0.71 and pred_r² values up to 0.89, indicating good predictive ability. derpharmachemica.com
QSAR studies provide insights into which structural features are crucial for activity, thereby guiding the design of new analogues with potentially enhanced potency. nih.gov
Virtual Screening and De Novo Design for Novel Analogues and Targets
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netplos.org This method allows researchers to screen millions of compounds in silico, significantly narrowing down the candidates for experimental testing. plos.org
In research involving related heterocyclic scaffolds, virtual screening of in-house or commercial chemical libraries has been used to discover new inhibitors. For instance, a virtual screening campaign against serine acetyltransferase (CysE) from S. typhimurium, an essential bacterial enzyme, led to the identification of novel isoxazole-based inhibitors. researchgate.net This process typically involves docking a large number of compounds into the target's active site and ranking them based on their predicted binding affinity or docking score. plos.org
De novo design, on the other hand, is a computational strategy for designing novel molecules from scratch, rather than searching existing libraries. nih.gov This approach uses algorithms to build new chemical structures piece by piece, often within the constraints of a target's binding site. It aims to create molecules with optimal shape and chemical complementarity to the target. While specific examples for 2-(4-fluoro-2-(isoxazol-5-YL)phenoxy)acetic acid are not detailed in available literature, the isoxazole scaffold is recognized for its broad spectrum of biological activities and is an attractive candidate for the de novo design of new therapeutic agents. nih.gov
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Prioritization
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. saudijournals.comsemanticscholar.org Assessing these properties early in the drug discovery process is crucial for identifying candidates with favorable drug-like characteristics and avoiding late-stage failures. nih.gov
Several computational models and rules are used for ADME prediction:
Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate drug-likeness and predict if a compound is likely to have good oral absorption and bioavailability. The criteria include molecular weight < 500 Da, logP ≤ 5, number of hydrogen bond donors ≤ 5, and number of hydrogen bond acceptors ≤ 10. frontiersin.org
Prediction of Pharmacokinetic Properties: Software tools like SwissADME can predict a wide range of properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. frontiersin.org
Studies on various isoxazole and phenoxy acid derivatives have utilized these in silico tools. For a series of novel isoxazole derivatives, SwissADME predictions showed that all compounds had high GI absorption and did not violate Lipinski's rule. frontiersin.org Similarly, an in silico study on phenoxy acid derivatives demonstrated that properties like lipophilicity, percentage of absorption, and plasma protein binding could be modulated through chemical substitution. saudijournals.com For instance, unsubstituted phenoxyacetic acid was predicted to have good absorption (92.94%) but low plasma protein binding (39.12%). saudijournals.com These predictions help prioritize which compounds should be advanced to more resource-intensive in vitro and in vivo testing. nih.govrsc.org
Table 2: In Silico ADME/Drug-Likeness Predictions for Related Compound Classes This table is interactive and allows for sorting and filtering of data.
| Compound Class | Lipinski's Rule of Five | GI Absorption | BBB Permeability | CYP Inhibition Potential | Reference |
|---|---|---|---|---|---|
| Isoxazole Derivatives | No violations | High | Some predicted to cross | Some predicted to inhibit CYP2C19 | frontiersin.org |
| Phenoxy Acetic Acid | Compliant | Good (92.94%) | Predicted to have CNS permeability | Not specified | saudijournals.com |
| Substituted Phenoxy Acids | Compliant | Appreciable (e.g., 85.61% for morpholine (B109124) derivative) | Varies with substitution | Not specified | saudijournals.com |
Pre Clinical Efficacy and Biological Applications Research of 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid
In Vitro Biological Activity Profiling
The isoxazole (B147169) ring and the phenoxyacetic acid scaffold are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities in laboratory settings. animbiosci.orgresearchgate.net These studies are foundational in predicting the potential therapeutic applications of new chemical entities.
Cell-based assays are crucial for determining the effects of chemical compounds on cellular processes. Structurally related isoxazole derivatives have demonstrated notable activity in various cancer cell lines. For instance, certain isoxazole-piperazine derivatives have shown significant cytotoxicity in human liver cancer (Huh7 and Mahlavu) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. nih.gov The mechanism of action for these compounds was linked to the inhibition of the cell survival pathway through Akt hyperphosphorylation and the induction of apoptosis, as well as cell cycle arrest via activation of the p53 protein. nih.gov
Furthermore, some isoxazole carboxamide derivatives have been evaluated for their cytotoxic effects on breast (MCF-7), liver (Hep3B), and cervical (HeLa) cancer cell lines. researchgate.net In studies on melanoma, isoxazole derivatives have been shown to inhibit the migration of A375 melanoma cells and induce apoptosis, suggesting a potential to prevent metastasis. nih.gov
In the context of inflammation, selected indolyl-isoxazolidine compounds have been found to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage THP-1 cells stimulated with lipopolysaccharide (LPS).
Table 1: Cytotoxic Activity of Related Isoxazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Biological Endpoint | Findings |
|---|---|---|---|
| Isoxazole-piperazine derivatives | Huh7, Mahlavu (Liver Cancer); MCF-7 (Breast Cancer) | Cytotoxicity | IC50 values ranging from 0.3 to 3.7 µM |
| Isoxazole carboxamide derivatives | MCF-7 (Breast Cancer); Hep3B (Liver Cancer); HeLa (Cervical Cancer) | Cytotoxicity | Promising anticancer activity, delaying the G2/M phase |
| Isoxazole derivatives | A375 (Melanoma) | Cell Migration & Apoptosis | Inhibition of cell migration and induction of apoptosis |
| Indolyl-isoxazolidines | THP-1 (Macrophage) | Cytokine Production | Significant inhibition of LPS-induced TNF-α and IL-6 |
Biochemical assays that measure the interaction of compounds with specific molecular targets like enzymes and receptors have revealed several activities for isoxazole and phenoxyacetic acid analogs. A series of novel isoxazole derivatives were shown to be potent inhibitors of cyclooxygenase (COX) enzymes, with some compounds exhibiting excellent, dose-dependent inhibitory effects on COX-2. frontiersin.org
In other studies, fluorophenyl-isoxazole-carboxamides were assessed for their inhibitory activity against lipase (B570770) and α-amylase, although the inhibition of these enzymes was found to be weak. semanticscholar.org More significant was the discovery of an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), which was identified as an inhibitor of the fatty acyl-AMP ligase FadD32 in Mycobacterium tuberculosis. nih.gov
Additionally, certain isoxazole derivatives have been identified as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. rsc.org These compounds demonstrated nanomolar potency in transactivation and SRC-1 recruitment assays. rsc.org
Table 2: Enzyme and Receptor Activity of Related Isoxazole Derivatives
| Compound Class | Target | Biological Activity | Key Findings |
|---|---|---|---|
| Novel isoxazole derivatives | COX-1/COX-2 | Anti-inflammatory | Potent, dose-dependent inhibition of COX-2 |
| Fluorophenyl-isoxazole-carboxamides | Lipase, α-amylase | Metabolic enzyme inhibition | Weak inhibitory activity |
| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | FadD32 (M. tuberculosis) | Antitubercular | Inhibition of mycolic acid synthesis enzyme |
| Novel isoxazoles | Farnesoid X Receptor (FXR) | Metabolic regulation | Potent agonistic activity with nanomolar efficacy |
In Vivo Model Studies for Mechanistic Insights (Non-Human Systems)
Preclinical in vivo studies in animal models are essential for understanding the physiological effects of new compounds and their potential therapeutic benefits.
In the realm of metabolic diseases, a novel series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives were evaluated for their hypolipidemic activity in a triton-induced hyperlipidemia model in rats. nih.gov Several of these compounds led to a significant decrease in serum total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL levels, comparable to the standard drug fenofibrate. nih.gov
For inflammation, the anti-inflammatory potential of various isoxazole derivatives has been demonstrated in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. nih.govespublisher.com Some indolyl-isoxazoles exhibited good anti-inflammatory activity, with edema reduction ranging from 36.6% to 73.7%.
In oncology, an isoxazole derivative has been shown to strongly suppress tumor growth in a human glioblastoma xenograft model (U-87MG) in mice, with favorable pharmacokinetic and safety profiles.
The identification and validation of biomarkers are critical in preclinical research to demonstrate a drug's mechanism of action and to predict its efficacy. For compounds with anti-inflammatory properties, relevant biomarkers would include the levels of pro-inflammatory cytokines like TNF-α and IL-6, which can be measured in tissues or circulation. In oncology, the activation of proteins like p53, which is involved in cell cycle arrest and apoptosis, can serve as a biomarker of a compound's anticancer activity. nih.gov Transcriptional analysis of genes involved in key cellular pathways, such as cell wall synthesis in bacteria or metabolic pathways in metabolic diseases, can also provide valuable biomarker signatures. animbiosci.orgnih.gov While specific biomarkers have not been validated for 2-(4-Fluoro-2-(isoxazol-5-YL)phenoxy)acetic acid, the activity of its structural analogs suggests that these would be relevant areas of investigation.
Research into Potential Uses as Chemical Probes or Biological Tools
The intrinsic chemical properties of certain molecular scaffolds can be harnessed for their use as research tools. A recent study has highlighted the potential of the isoxazole ring as an intrinsic photo-crosslinker in chemoproteomic studies. This method utilizes the inherent photochemistry of the isoxazole to form covalent bonds with target proteins upon UV irradiation, allowing for the identification of drug-protein interactions without the need for more disruptive, extrinsic crosslinking tags. This suggests that isoxazole-containing compounds could be valuable as minimalist chemical probes for identifying the cellular targets of small molecules and elucidating their mechanisms of action.
Advanced Analytical Techniques for the Research of 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid
Spectroscopic Methods for Detailed Structural Elucidationijpca.orgresearchgate.netresearchgate.netnih.gov
Spectroscopic techniques are indispensable for determining the precise molecular structure of novel compounds. ijpca.org For 2-(4-Fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provides a complete picture of its atomic arrangement and connectivity. researchgate.netresearchgate.net
High-Resolution and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would be required for unambiguous structural confirmation.
¹H NMR: This experiment would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the isoxazole (B147169) ring, the fluoro-substituted benzene (B151609) ring, and the methylene (B1212753) protons of the acetic acid side chain. The coupling patterns (splitting) between adjacent protons would help establish their relative positions.
¹³C NMR: This spectrum would reveal the number of chemically distinct carbon atoms. Key signals would include those for the carboxylic acid carbon, the carbons of the two aromatic rings, and the methylene carbon.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would show a signal corresponding to the fluorine environment, and its coupling with nearby protons (³JHF) would further confirm the substitution pattern on the phenoxy ring.
Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting the isoxazole ring, the phenoxy group, and the acetic acid moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~170-175 |
| Methylene (CH₂) | ~4.7 (s) | ~65-70 |
| Isoxazole C-H | ~6.5 (d) | ~100-105 |
| Isoxazole C-H | ~8.4 (d) | ~150-155 |
| Phenoxy Ring C-H | ~7.0-7.5 (m) | ~115-125 |
| Phenoxy Ring C-F | - | ~155-160 (d, ¹JCF) |
Advanced Mass Spectrometry Techniques for Complex Samplesresearchgate.netnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.net
For this compound (molecular formula: C₁₁H₈FNO₄), high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the method of choice. chemspider.com HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula and distinguishing it from other compounds with the same nominal mass. mdpi.com
The monoisotopic mass of this compound is 237.0437 Da. chemspider.com An HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 238.0510 or the deprotonated molecule [M-H]⁻ at m/z 236.0365 in a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
Tandem mass spectrometry (MS/MS) can be used to further probe the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule's substructures.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈FNO₄ | chemspider.com |
| Average Mass | 237.186 Da | chemspider.com |
| Monoisotopic Mass | 237.0437 Da | chemspider.com |
| Expected [M+H]⁺ Ion (m/z) | 238.0510 | Calculated |
X-ray Crystallography for Three-Dimensional Structural Analysisijpca.orgresearchgate.netnih.gov
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.gov
To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the molecular structure is derived. nih.gov
The resulting crystal structure would confirm the planar nature of the isoxazole and phenyl rings and reveal their relative orientation. Furthermore, it would provide critical insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack together in the crystal lattice.
Chromatographic Method Development for Research Sample Analysisnih.gov
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts that may be present in a research sample.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantificationnih.gov
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds and for quantifying their concentration in various samples. nih.gov For a polar, acidic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.
A common setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and produces a sharp, well-defined peak. nih.gov Detection is usually performed using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. By analyzing the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, the purity can be accurately determined.
Table 3: Illustrative RP-HPLC Method Parameters Note: This is a representative method; actual conditions would require optimization.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Biophysical Characterization of Ligand-Target Interactions
Isothermal Titration Calorimetry (ITC)
No publicly available research data exists for the use of Isothermal Titration Calorimetry to characterize the interaction of this compound with its biological targets.
Surface Plasmon Resonance (SPR)
There is no available information from studies that have employed Surface Plasmon Resonance to analyze the binding kinetics and affinity of this compound to any specific biological target.
Future Directions and Research Opportunities for 2 4 Fluoro 2 Isoxazol 5 Yl Phenoxy Acetic Acid
Rational Design and Synthesis of Next-Generation Analogues with Tuned Properties
The rational design of new analogues based on the 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid structure is a primary avenue for future research. Structure-activity relationship (SAR) studies are essential to systematically probe how modifications to different parts of the molecule influence its biological activity, selectivity, and pharmacokinetic properties. nih.gov The core structure can be divided into three key regions for modification: the phenoxyacetic acid "head," the substituted phenyl ring "core," and the isoxazole (B147169) "tail."
Key synthetic strategies would involve multi-step processes, beginning with substituted phenols that are subsequently elaborated. The isoxazole ring, for instance, can be formed through various methods, including 1,3-dipolar cycloaddition of nitrile oxides with alkynes or by reacting α,β-unsaturated ketones with hydroxylamine. nih.govsphinxsai.comorganic-chemistry.org These synthetic routes offer the flexibility to introduce diverse substituents for SAR exploration. nih.gov
Below is a table outlining potential modifications and their hypothesized effects based on established medicinal chemistry principles for phenoxyacetic acid and isoxazole derivatives. nih.govmdpi.comnih.gov
| Molecular Region | Proposed Modification | Potential Impact on Properties | Rationale |
| Phenoxyacetic Acid Moiety | Esterification or Amidation of the Carboxylic Acid | Improved cell permeability; Prodrug strategy | Masking the polar carboxylic acid can enhance membrane transport. Esters/amides can be cleaved by intracellular enzymes to release the active acid. |
| Replacement of Acetic Acid with Propionic Acid | Altered binding geometry and potency | Changing the linker length can optimize interactions with the target protein's binding pocket. | |
| Bioisosteric replacement (e.g., with tetrazole) | Enhanced metabolic stability and acidity | The tetrazole ring is a common bioisostere for carboxylic acid, offering similar acidity but different metabolic and pharmacokinetic profiles. | |
| Substituted Phenyl Ring | Altering Position of Fluorine (e.g., 3-fluoro) | Modified electronic properties and binding affinity | The position of electron-withdrawing groups like fluorine can significantly impact interactions with the target and metabolic stability. mdpi.com |
| Introduction of a Second Substituent (e.g., chloro, methyl) | Increased lipophilicity and potency | Additional substituents can fill hydrophobic pockets in the target protein, potentially increasing binding affinity. nih.gov | |
| Replacement of Phenyl with other Aromatic Rings (e.g., pyridine) | Altered solubility, polarity, and target selectivity | Introducing heteroatoms can create new hydrogen bonding opportunities and change the overall physicochemical properties of the molecule. | |
| Isoxazole Ring | Substitution at C3 or C4 of the Isoxazole Ring | Enhanced target-specific interactions and selectivity | Adding substituents to the isoxazole ring can probe for additional binding interactions and fine-tune the molecule's activity and selectivity. ijpca.org |
| Replacement with other 5-membered Heterocycles (e.g., oxadiazole, thiazole) | Modified chemical stability and biological activity profile | Different heterocycles possess distinct electronic and steric properties, which can lead to novel biological activities or improved drug-like characteristics. |
Exploration of Novel Biological Targets and Mechanistic Pathways
The biological targets of this compound are not extensively documented, presenting a significant opportunity for discovery. The compound's structural motifs are present in molecules known to interact with a variety of biological targets. Phenoxyacetic acid derivatives, for example, are known to act as selective cyclooxygenase-2 (COX-2) inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and free fatty acid receptor 1 (FFA1) agonists. nih.govnih.govresearchgate.net The isoxazole ring is a versatile pharmacophore found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties. ijpca.orgresearchgate.netespublisher.com
Future research should employ a combination of computational prediction and experimental screening to identify and validate novel targets. Phenotypic screening, where the compound is tested across a wide range of cell lines and disease models, could reveal unexpected therapeutic activities, which can then be followed by target deconvolution studies to identify the specific molecular target.
The table below outlines potential biological targets for investigation.
| Potential Target Class | Specific Example(s) | Rationale Based on Structural Motifs | Potential Therapeutic Area |
| Nuclear Receptors | PPARα, PPARγ, PPARδ | The phenoxyacetic acid scaffold is a known pharmacophore for PPAR agonists. researchgate.net | Metabolic diseases (e.g., diabetes, dyslipidemia), Inflammation |
| Enzymes | Cyclooxygenase-2 (COX-2) | Certain phenoxyacetic acid derivatives exhibit potent and selective COX-2 inhibition. nih.govmdpi.com | Inflammation, Pain, Cancer |
| Fatty Acid Amide Hydrolase (FAAH) | Aryloxyacetic acids have been identified as multi-target agents that can inhibit FAAH. nih.gov | Neuropathic pain, Neurodegenerative diseases | |
| G-Protein Coupled Receptors (GPCRs) | Free Fatty Acid Receptor 1 (FFA1) | The phenoxyacetic acid structure is a key component of recently developed FFA1 agonists. nih.gov | Type 2 Diabetes |
| Bacterial Enzymes | Dihydropteroate Synthase | The isoxazole ring is present in sulfonamide antibiotics (e.g., sulfamethoxazole), suggesting potential for antimicrobial activity. mdpi.com | Infectious Diseases |
Development of Hybrid Molecules and Multi-target Ligands
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. A promising therapeutic strategy is the development of single chemical entities that can modulate multiple targets simultaneously. nih.gov The this compound scaffold is an ideal starting point for designing such multi-target ligands or hybrid molecules.
This can be achieved by covalently linking the core scaffold to another pharmacophore known to act on a second, complementary target. For instance, given the potential for phenoxyacetic acids to act as PPAR agonists and FAAH inhibitors, a hybrid molecule could be designed to simultaneously target both, a strategy proposed for treating Alzheimer's disease. nih.gov Another approach could involve combining the scaffold with a known kinase inhibitor to create a dual-action anticancer agent. The combination of isoxazole and oxazole (B20620) rings in hybrid structures has also been explored for antibacterial effects. mdpi.com
| Hybrid Molecule Concept | Combined Targets | Therapeutic Rationale |
| PPAR Agonist / FAAH Inhibitor Hybrid | PPARs and Fatty Acid Amide Hydrolase (FAAH) | A dual-action agent for neurodegenerative diseases like Alzheimer's by addressing both metabolic and neuroinflammatory pathways. nih.gov |
| COX-2 Inhibitor / Kinase Inhibitor Hybrid | COX-2 and a cancer-relevant kinase (e.g., EGFR, VEGFR) | To create a synergistic anticancer effect by simultaneously inhibiting inflammation-driven proliferation and key signaling pathways. |
| PPAR Agonist / DPP-4 Inhibitor Hybrid | PPARγ and Dipeptidyl Peptidase-4 (DPP-4) | A multi-target approach to treating type 2 diabetes by improving insulin (B600854) sensitivity (PPARγ) and increasing incretin (B1656795) levels (DPP-4). |
Applications in Chemical Biology as Probes for Biological System Interrogation
Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe to investigate biological systems. Chemical probes are powerful tools used to identify the molecular targets of a compound and to elucidate its mechanism of action in a cellular context.
To serve as a probe, the parent molecule would be synthetically modified to incorporate specific functional groups without significantly disrupting its biological activity.
Photoaffinity Probes : A photoreactive group, such as a diazirine or benzophenone (B1666685), can be incorporated into the molecule. unimi.it Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its direct binding target(s), enabling their identification via mass spectrometry.
Affinity-based Probes : A bioorthogonal handle, such as a terminal alkyne or azide, can be added. This handle allows for the "click" conjugation of the probe (after it has bound to its target) to a reporter tag (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging). unimi.it
Fluorescent Probes : A fluorophore can be directly attached to the molecule to create a probe that allows for the visualization of its localization within cells or tissues using fluorescence microscopy, or to serve as a redox-activatable probe for imaging specific enzymes like COX-2. nih.gov
| Type of Chemical Probe | Required Molecular Modification | Application in Biological Research |
| Photoaffinity Labeling Probe | Addition of a diazirine or benzophenone group. | Covalent labeling and subsequent identification of direct protein targets from complex cell lysates. |
| Affinity-based Pulldown Probe | Addition of a terminal alkyne handle and a biotin tag via click chemistry. | Isolation and enrichment of target proteins for identification and validation. |
| Fluorescent Imaging Probe | Conjugation to a fluorescent dye (e.g., fluorescein, rhodamine). | Real-time visualization of the compound's subcellular localization and interaction with its target in living cells. |
Integration of Artificial Intelligence and Machine Learning in Compound Research
Target Identification and Validation : AI algorithms can analyze genomics, proteomics, and transcriptomics data to predict and prioritize potential biological targets for the compound, reducing the scope of initial experimental screening. mdpi.comnih.govalacrita.com
De Novo Design : Generative AI models can design novel analogues of the parent compound in silico. These models can be trained to optimize for multiple parameters simultaneously, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comnih.gov
Property Prediction : ML-based Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of virtual compounds before they are synthesized. patsnap.com Similarly, ML models can forecast ADMET properties with increasing accuracy, helping to identify and eliminate compounds with poor drug-like properties early in the process. nih.gov
Synthesis Planning : Retrosynthesis AI tools can analyze a target molecule and propose efficient synthetic routes, which can be invaluable for synthesizing novel and complex analogues. mdpi.com
| AI/ML Application | Specific Tool/Technique | Impact on Research and Development |
| Target Prediction | Deep Learning, Graph-based Networks, Knowledge Graphs | Rapidly identifies the most probable biological targets, focusing experimental efforts and reducing costs. mdpi.combiomedgrid.com |
| Analogue Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Explores a vast chemical space to design novel molecules with optimized, multi-parameter profiles beyond human intuition. |
| ADMET Prediction | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) | Prioritizes compounds with higher chances of clinical success by filtering out those with predicted toxicity or poor pharmacokinetics. patsnap.com |
| Retrosynthesis | Neural Network-based Models | Accelerates the synthesis of novel compounds by providing chemists with viable and efficient reaction pathways. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetic acid, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., phenoxyacetic acid derivatives) are synthesized via refluxing substituted phenols with chloroacetic acid in ethanol under basic conditions (sodium bicarbonate or sodium hydroxide) . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety.
- Temperature : Reflux (~70–80°C) ensures sufficient activation energy without decomposition.
- Purification : Recrystallization from ethanol or benzene improves purity, with yields ranging from 60–70% depending on substituent steric effects .
- Catalysts : Bases like sodium acetate facilitate deprotonation of phenolic -OH groups .
Q. Which spectroscopic techniques are essential for structural characterization, and what diagnostic features should be prioritized?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- C=O stretch (~1720–1760 cm⁻¹ for carboxylic acid/ester) .
- C-O-C stretch (~1230–1250 cm⁻¹ for ether linkages) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), fluorophenyl splitting patterns (due to J-coupling with ¹⁹F), and acetic acid CH₂ (δ 4.5–5.0 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and isoxazole ring carbons (δ 95–110 ppm) .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Confirm connectivity and assign ambiguous peaks. For example, HMBC correlations can verify ester/acid group proximity to aromatic protons .
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) that broaden peaks at room temperature.
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
- Complementary Techniques : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies optimize bioactivity through structural modifications, and how are substituent effects evaluated?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substituent Position : Fluorine at the 4-position enhances metabolic stability via reduced CYP450-mediated oxidation .
- Isoxazole Ring Modifications : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, potentially enhancing target binding .
- Biological Assays :
Q. How do crystallographic data inform intermolecular interactions and solid-state stability?
Methodological Answer:
- Hydrogen-Bonding Networks : X-ray structures reveal O–H···N and C–H···O interactions that stabilize crystal packing. For example, the title compound forms dimers via carboxylic acid O–H···N(isoxazole) bonds .
- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 180–182°C for related compounds) with thermal stability .
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding, van der Waals, and π-π interactions to lattice energy .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or enzyme modulator?
Methodological Answer:
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays with luciferase-based detection .
- Enzyme Kinetics : Determine IC₅₀ values via Michaelis-Menten plots under varying substrate concentrations .
- Molecular Docking : Align the compound’s conformation (from X-ray data) with active sites of target proteins (e.g., COX-2) using AutoDock Vina .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines, incubation times, and controls. For example, IC₅₀ variations may arise from differing ATP concentrations in kinase assays .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites (e.g., hydrolyzed acetic acid derivatives) that contribute to observed activity .
- Cross-Validation : Replicate key studies using identical batches of the compound to exclude synthesis variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
